molecular formula C8H8N2O B1387019 2-Methyl-2H-indazol-5-ol CAS No. 1159511-41-7

2-Methyl-2H-indazol-5-ol

Cat. No. B1387019
M. Wt: 148.16 g/mol
InChI Key: WORIZMDSXJNMLZ-UHFFFAOYSA-N
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Description

2-Methyl-2H-indazol-5-ol is a compound with the molecular formula C8H8N2O and a molecular weight of 148.16 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .


Synthesis Analysis

The synthesis of 2H-indazoles, including 2-Methyl-2H-indazol-5-ol, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The InChI code for 2-Methyl-2H-indazol-5-ol is 1S/C8H8N2O/c1-10-5-6-4-7(11)2-3-8(6)9-10/h2-5,11H,1H3 . This code provides a specific identifier for the molecular structure of the compound.

It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Safety And Hazards

The safety information for 2-Methyl-2H-indazol-5-ol includes several hazard statements: H302-H312-H332 . These codes indicate that the compound can be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Indazole-containing derivatives, including 2-Methyl-2H-indazol-5-ol, have been the focus of recent research due to their diverse biological activities . Future research may continue to explore the synthesis methods and potential applications of these compounds .

properties

IUPAC Name

2-methylindazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-10-5-6-4-7(11)2-3-8(6)9-10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORIZMDSXJNMLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=C(C=CC2=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2H-indazol-5-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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